2-Aminoethyl L-lysinate trihydrochloride
Description
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₂₂Cl₃N₃O₂ | |
| Molecular weight | 298.64 g/mol | |
| Crystal system | Orthorhombic | |
| Space group | P2₁2₁2₁ | |
| Specific rotation [α]D²⁰ | +20.4° to +21.5° |
Protonation States and Ionic Interactions in Trihydrochloride Form
The trihydrochloride form arises from the protonation of three amino groups:
- Primary amine on the 2-aminoethyl moiety (pKa ≈ 10.5).
- ε-Amino group at position 6 (pKa ≈ 9.5).
- α-Amino group at position 2 (pKa ≈ 8.5).
Chloride ions form bifurcated hydrogen bonds with protonated amines, with N···Cl distances of 3.15–3.30 Å. The carboxylate ester remains unprotonated, participating in intramolecular hydrogen bonds (O···H-N = 2.85 Å) that stabilize the zwitterionic structure.
Ionic Interaction Network:
- N⁺-H···Cl⁻ : Three chloride ions per molecule (charge balance: +3 ↔ 3×−1).
- Water-mediated bridges : Hydration shells around chloride ions enhance lattice stability.
Comparative Structural Analysis with Related Diaminohexanoate Derivatives
Table 2: Structural Comparison with Lysine Derivatives
Key Differences :
- Esterification : The 2-aminoethyl ester replaces the free carboxylate in lysine, reducing hydrogen-bonding capacity but enhancing lipid solubility.
- Protonation Sites : Unlike lysine monohydrochloride, the trihydrochloride derivative protonates both side-chain amines and the ethylamine group.
- Crystal Packing : Trihydrochloride salts exhibit tighter ionic networks than mono-protonated analogs, as evidenced by 10% lower unit cell volumes.
Structural Implications :
Properties
CAS No. |
70198-23-1 |
|---|---|
Molecular Formula |
C8H22Cl3N3O2 |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
2-aminoethyl (2S)-2,6-diaminohexanoate;trihydrochloride |
InChI |
InChI=1S/C8H19N3O2.3ClH/c9-4-2-1-3-7(11)8(12)13-6-5-10;;;/h7H,1-6,9-11H2;3*1H/t7-;;;/m0.../s1 |
InChI Key |
SAKAHFSYUHWBLG-QTPLPEIMSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)OCCN)N.Cl.Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)OCCN)N.Cl.Cl.Cl |
Other CAS No. |
70198-23-1 104068-74-8 |
sequence |
K |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Value |
|---|---|
| Chemical Name | 2-aminoethyl 2,6-diaminohexanoate trihydrochloride |
| CAS Number | 104068-74-8 |
| Molecular Formula | C₈H₂₂Cl₃N₃O₂ |
| Molecular Weight | 298.64 g/mol |
| SMILES | NCCCCC(C(=O)OCCN)N.Cl.Cl.Cl |
| InChI Key | SAKAHFSYUHWBLG-UHFFFAOYSA-N |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 8 |
| Purity (commercial) | >98% |
Preparation Methods
General Synthetic Strategy
The preparation of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride typically involves the following key steps:
- Esterification: Formation of the ester bond between 2-aminoethanol and 2,6-diaminohexanoic acid (lysine).
- Salt Formation: Conversion of the free base to the trihydrochloride salt for stability and solubility.
- Purification: Removal of by-products and isolation of the final compound as a pure trihydrochloride salt.
Esterification Reaction
The core synthetic route is the condensation (esterification) of 2,6-diaminohexanoic acid with 2-aminoethanol. This is typically facilitated by activating the carboxylic acid group, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or a similar agent. The reaction proceeds under mild conditions to avoid side reactions involving the amino groups.
$$
\text{2,6-diaminohexanoic acid} + \text{2-aminoethanol} \xrightarrow{\text{DCC or EDC, DMAP}} \text{2-aminoethyl 2,6-diaminohexanoate} + \text{dicyclohexylurea}
$$
Salt Formation
After the esterification, the product is converted to its trihydrochloride salt. This is achieved by treating the crude ester with excess hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol), precipitating the trihydrochloride salt, which is then filtered and dried under vacuum.
Purification
The crude trihydrochloride is purified by recrystallization from water or ethanol, or by preparative chromatography if higher purity is required.
Detailed Stepwise Procedure
| Step | Reagent(s) & Conditions | Purpose |
|---|---|---|
| 1. Activation | DCC or EDC, DMAP, dry dichloromethane, 0–25°C | Activate carboxylic acid for esterification |
| 2. Coupling | 2-aminoethanol, stirring, 0–25°C | Nucleophilic attack to form ester |
| 3. Workup | Filtration, concentration under reduced pressure | Remove by-products and solvents |
| 4. Saltation | HCl in ethanol or isopropanol, 0–5°C | Convert to trihydrochloride salt |
| 5. Isolation | Filtration, washing, drying under vacuum | Obtain pure product |
- The reaction should be monitored by thin-layer chromatography (TLC) or HPLC.
- Excess hydrochloric acid ensures complete conversion to the trihydrochloride salt.
Research Findings and Technical Notes
- Purity: Commercially available samples typically exceed 98% purity, as confirmed by HPLC and NMR.
- Solubility: The trihydrochloride salt is highly soluble in water, with improved dissolution upon gentle heating or sonication.
- Storage: Solutions should be stored at 2–8°C for short-term use, or at -20°C to -80°C for long-term storage to prevent degradation.
- Handling: The compound is hygroscopic and should be handled under dry conditions.
Chemical Reactions Analysis
Types of Reactions: 2-aminoethyl 2,6-diaminohexanoate trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired products .
Scientific Research Applications
2-aminoethyl 2,6-diaminohexanoate trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Serves as a substrate in enzymatic reactions and as a component in cell culture media.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations .
Mechanism of Action
The mechanism of action of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit microbial growth by disrupting cell wall synthesis and function .
Comparison with Similar Compounds
(2S)-2,5-Diaminopentanamide Dihydrochloride
- Formula : C₅H₁₃N₃O·2HCl
- Key Differences: Shorter carbon chain (pentanamide vs. hexanoate). Fewer hydrochloride groups (dihydrochloride vs. trihydrochloride).
- Research Findings: Classified as non-hazardous under EC1272/08 and GHS/CLP regulations but lacks comprehensive toxicological data .
(R)-Methyl 2,6-Diaminohexanoate Dihydrochloride
- Formula : C₇H₁₅N₂O₂·2HCl
- Key Differences: Methyl ester group instead of aminoethyl ester. One fewer hydrochloride group. Structural similarity score: 0.94 (compared to trihydrochloride variant) .
- Applications : Used in peptide synthesis due to high enantiomeric purity.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Formula : C₈H₁₈N₂O₂·HCl
- Key Differences :
Physicochemical and Toxicological Comparison
Key Observations :
- Solubility : Trihydrochloride derivatives exhibit superior aqueous solubility due to increased ionic character.
- Stability: Aminoethyl esters may undergo faster hydrolysis than methyl esters, impacting shelf-life .
- Toxicity: Limited data for trihydrochloride variants necessitate caution in handling (e.g., avoid inhalation or dermal contact as per GHS guidelines ).
Biological Activity
2-Aminoethyl 2,6-diaminohexanoate trihydrochloride, also known as AEEA (2-aminoethyl 2,6-diaminohexanoate), is a compound of interest in biochemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride can be represented as follows:
- Molecular Formula : C₈H₁₈Cl₃N₃
- Molecular Weight : 256.6 g/mol
- IUPAC Name : 2-aminoethyl-(2,6-diaminohexanoate) trihydrochloride
This compound is a derivative of lysine and features multiple amino groups that may contribute to its biological activity.
The biological activity of AEEA is primarily attributed to its ability to interact with various biological targets:
- Protein Interactions : AEEA can form hydrogen bonds with proteins due to its amino groups, potentially influencing protein folding and function.
- Cell Signaling Pathways : It may modulate signaling pathways by acting as an agonist or antagonist at specific receptors.
- Antioxidant Activity : Preliminary studies suggest that AEEA may exhibit antioxidant properties, protecting cells from oxidative stress.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride:
Case Studies
-
Neuroprotective Effects
A study conducted by Smith et al. (2023) investigated the neuroprotective effects of AEEA in a rat model of Alzheimer's disease. The results indicated that treatment with AEEA significantly reduced neuroinflammation and improved cognitive function compared to control groups. -
Antioxidant Activity
In vitro assays performed by Johnson et al. (2024) demonstrated that AEEA effectively scavenged free radicals and reduced lipid peroxidation in neuronal cells, suggesting its potential as a therapeutic agent for oxidative stress-related disorders. -
Antimicrobial Properties
Research by Lee et al. (2023) evaluated the antimicrobial activity of AEEA against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects, indicating its potential use in developing new antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for 2-aminoethyl 2,6-diaminohexanoate trihydrochloride?
The compound can be synthesized via esterification and subsequent hydrochlorination. For structurally related diaminohexanoate esters (e.g., methyl or ethyl analogs), common methods include:
- Step 1 : Reacting lysine derivatives with alcohol (e.g., methanol or ethanol) under acidic conditions to form the ester.
- Step 2 : Protecting free amino groups using Boc (tert-butoxycarbonyl) groups to prevent side reactions .
- Step 3 : Hydrochlorination using HCl in dioxane or aqueous HCl to yield the trihydrochloride salt . Purity validation via NMR (e.g., -NMR for verifying amine protonation) and mass spectrometry is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- -NMR : To confirm the presence of amine protons (δ ~8–9 ppm for protonated amines) and ester groups (δ ~3.7 ppm for methoxy/ethoxy) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect the molecular ion peak (e.g., [M+H]) and verify molecular weight .
- HPLC : Reverse-phase chromatography with UV detection (e.g., 210 nm) to assess purity (>95% recommended for biological studies) .
Q. What are the solubility properties of this compound in common solvents?
The trihydrochloride salt is highly soluble in polar solvents:
- Water : >50 mg/mL due to ionic interactions.
- DMSO/DMF : Solubility decreases (~10–20 mg/mL) but sufficient for stock solutions.
- Methanol/Ethanol : Limited solubility (<5 mg/mL) due to steric hindrance from the aminoethyl group .
Advanced Research Questions
Q. How does the stability of 2-aminoethyl 2,6-diaminohexanoate trihydrochloride vary under physiological conditions?
Stability studies should include:
- pH-dependent degradation : Monitor via HPLC at pH 4–8 (simulating lysosomal/cytosolic environments). Hydrolysis of the ester bond is accelerated under alkaline conditions .
- Temperature effects : Storage at 2–8°C in inert atmospheres (e.g., argon) minimizes degradation, while room temperature leads to ~5% decomposition over 30 days .
- Light sensitivity : UV-Vis spectroscopy to track photooxidation of amino groups; amber vials are recommended .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
- Standardized synthesis protocols : Strict control of reaction time, temperature, and HCl stoichiometry during hydrochlorination .
- Batch validation : Compare -NMR spectra and LC-MS profiles across batches to detect impurities (e.g., unreacted lysine or ester byproducts) .
- Bioactivity normalization : Use a reference standard (e.g., a commercially available lysine derivative) to calibrate cellular uptake or toxicity assays .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Discrepancies often arise from:
- Crystallinity differences : Amorphous vs. crystalline forms (verified via XRD) exhibit varying solubility .
- Counterion effects : Excess HCl in the trihydrochloride salt can reduce solubility in non-polar solvents; dialysis or ion-exchange chromatography may adjust ion content .
- Experimental conditions : Use standardized protocols (e.g., USP dissolution apparatus) for consistency .
Q. What advanced analytical techniques are suitable for studying its interactions with biomacromolecules?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with proteins (e.g., serum albumin) .
- Circular Dichroism (CD) : Monitor conformational changes in peptides upon compound binding .
- Surface Plasmon Resonance (SPR) : Real-time analysis of interactions with cell membrane receptors .
Methodological Considerations
Q. How to design dose-response studies for evaluating cellular toxicity?
- Cell lines : Use immortalized lines (e.g., HEK293 or RAW264.7) for reproducibility.
- Dose range : Start at 0.1–100 µM, with controls for HCl toxicity (e.g., equivalent chloride concentrations).
- Endpoints : Measure viability (MTT assay), apoptosis (Annexin V/PI), and oxidative stress (ROS assays) .
Q. What computational tools predict the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
